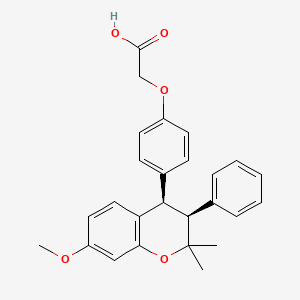

Acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, cis-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, cis- is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its benzopyran core, which is a common structural motif in many biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, cis- involves multiple steps. The key steps include the formation of the benzopyran core and the subsequent functionalization of the phenoxy group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of phenoxy derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of benzopyran derivatives on biological systems. Its interactions with various biomolecules can provide insights into its potential therapeutic applications.

Medicine

In medicine, this compound may have potential applications as a drug candidate. Its structure suggests it could interact with specific molecular targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mecanismo De Acción

The mechanism of action of acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, cis- involves its interaction with specific molecular targets. The benzopyran core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Centchroman: A benzopyran derivative with similar structural features.

Chromene: Another compound with a benzopyran core, used in various applications.

Tocopherol: A benzopyran derivative known for its antioxidant properties.

Uniqueness

What sets acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, cis- apart is its specific functional groups and stereochemistry. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

Acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, cis-, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular formula of this compound is C26H26O5, with a molecular weight of approximately 418.5 g/mol. It features a benzopyran ring system fused with a phenoxy group and an acetic acid moiety. The presence of multiple functional groups such as methoxy and phenyl contributes to its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of acetic acid derivatives is often attributed to their ability to interact with various molecular targets within the body. Key mechanisms include:

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : It can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

- Antimicrobial Properties : Research suggests potential efficacy against various microbial strains, making it a candidate for further investigation in infection control.

Case Studies and Experimental Data

-

Insulin Release Modulation :

A study investigated the effects of related compounds on glucose-induced insulin release from rat pancreatic islets. The results indicated that certain derivatives of benzopyran exhibited enhanced insulin-releasing activity compared to standard references like diazoxide. Specifically, the compound demonstrated selectivity towards pancreatic endocrine tissues, suggesting potential applications in diabetes management .Compound Insulin Release (µU/ml) Log P Value Benzopyran Derivative A 120 ± 10 3.5 Diazoxide 80 ± 5 2.8 Control 50 ± 3 - -

Antioxidant Activity Assessment :

In vitro assays evaluated the antioxidant capacity using DPPH and ABTS radical scavenging methods. The compound exhibited significant scavenging activity, comparable to well-known antioxidants like ascorbic acid.Sample DPPH Scavenging (%) ABTS Scavenging (%) Acetic Acid Derivative 72 ± 5 68 ± 4 Ascorbic Acid 85 ± 3 82 ± 2 -

Anti-inflammatory Studies :

The anti-inflammatory effects were assessed in a carrageenan-induced paw edema model in rats. The compound significantly reduced edema compared to control groups, indicating its potential as an anti-inflammatory agent.

The synthesis of acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, cis-, involves several key steps:

- Formation of the Benzopyran Ring : This can be achieved through cyclization reactions involving phenolic compounds.

- Introduction of Methoxy Group : Methylation reactions are performed using methylating agents.

- Phenyl Group Attachment : Friedel-Crafts alkylation is commonly employed for this step.

These synthetic routes enable the production of various analogs with potentially enhanced biological activities.

Propiedades

Número CAS |

111070-41-8 |

|---|---|

Fórmula molecular |

C26H26O5 |

Peso molecular |

418.5 g/mol |

Nombre IUPAC |

2-[4-[(3S,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]acetic acid |

InChI |

InChI=1S/C26H26O5/c1-26(2)25(18-7-5-4-6-8-18)24(21-14-13-20(29-3)15-22(21)31-26)17-9-11-19(12-10-17)30-16-23(27)28/h4-15,24-25H,16H2,1-3H3,(H,27,28)/t24-,25-/m1/s1 |

Clave InChI |

FTKGSEONVGEHHO-JWQCQUIFSA-N |

SMILES isomérico |

CC1([C@@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4)C |

SMILES canónico |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.